molecular formula C20H26N2O3S B12198344 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

Cat. No.: B12198344
M. Wt: 374.5 g/mol
InChI Key: DJSXUVVDKLAHJQ-UHFFFAOYSA-N
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Description

“N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide” is a synthetic pyrrole-based propanamide derivative characterized by a cyclopentyl group at the N1 position, 4,5-dimethyl substituents on the pyrrole ring, and a phenylsulfonyl moiety at the C3 position.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C20H26N2O3S/c1-4-18(23)21-20-19(26(24,25)17-12-6-5-7-13-17)14(2)15(3)22(20)16-10-8-9-11-16/h5-7,12-13,16H,4,8-11H2,1-3H3,(H,21,23)

InChI Key

DJSXUVVDKLAHJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide typically involves multiple steps, starting with the formation of the pyrrole ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the addition of the phenylsulfonyl group via sulfonylation. The final step involves the formation of the propanamide group through an amidation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated synthesis systems may be employed to achieve consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets, disrupting normal biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several propanamide derivatives. Key comparisons include molecular features, synthesis strategies, and biological activities:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Synthesis Yield/Notes Reference
Target Compound C22H28N2O3S 400.54 g/mol Cyclopentyl, 4,5-dimethyl, phenylsulfonyl Hypothesized enzyme inhibition Not reported N/A
X2705 (PDB: 5RH7) C26H33N5O2 447.58 g/mol tert-Butyl pyrazole, pyridinyl, ethyl-methylphenyl SARS-CoV-2 Mpro inhibition Co-crystallized with Mpro
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide C32H35Cl2FN4O4S2 725.68 g/mol Dichlorophenyl, fluorophenyl, methylsulfonamido, pyridinyl Not explicitly stated; likely protease inhibitor 60% yield, m.p. 126–127°C
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide C18H24N4O3S2 408.54 g/mol Cyclopropanesulfonamide, nitro-pyrrolopyridine Kinase inhibitor candidate Hydrogenation step used
N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide C25H27N3O 385.50 g/mol Butyl, cyano, diphenyl Not reported; structural analog Commercial availability

Structural Analysis

  • Cyclopentyl vs. Bulky Substituents : The target compound’s cyclopentyl group may enhance metabolic stability compared to the tert-butyl group in X2705 , while the phenylsulfonyl moiety could improve target binding affinity over the diphenyl groups in ’s compound .
  • Sulfonamide Functionality : The phenylsulfonyl group in the target compound resembles the cyclopropanesulfonamide in ’s patent compound, both of which may facilitate hydrogen bonding with enzymatic active sites .

Biological Activity

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article discusses the compound's biological activity based on available literature, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19H26N2O2S
  • IUPAC Name : this compound
  • CAS Number : Not available in current databases.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to pyrrole derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrrole Derivative AS. aureus10 µg/mL
Pyrrole Derivative BMRSA5 µg/mL

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives have been documented, with several studies indicating that modifications in the molecular structure can enhance their effectiveness. For instance, compounds with specific substituents on the phenyl ring have demonstrated varying degrees of inhibition on NF-kB activity, a critical factor in inflammatory responses .

CompoundNF-kB Inhibition (%)IC50 (µM)
Compound C15%6.5 ± 1.0
Compound D10%20 ± 3.0

3. Anticancer Activity

Research has indicated that certain pyrrole-based compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown that similar compounds can inhibit cell proliferation through mechanisms involving CDK4/9 and HDAC1 repression . Although direct studies on this compound are scarce, its structural analogs suggest potential efficacy in cancer treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrrole derivatives for their antimicrobial efficacy against clinical isolates of MRSA. The results indicated that modifications to the pyrrole ring significantly enhanced activity against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that certain pyrrole derivatives could downregulate inflammatory cytokines in macrophages. The mechanism involved the inhibition of NF-kB translocation to the nucleus.

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